Cas no 1190299-36-5 (3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal structure
1190299-36-5 structure
商品名:3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
CAS番号:1190299-36-5
MF:C9H7FO2
メガワット:166.149086236954
CID:6329364
PubChem ID:124674364

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
    • EN300-1871630
    • CHEMBL4871635
    • 1190299-36-5
    • インチ: 1S/C9H7FO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+
    • InChIKey: VDGLNJVJHOPWEJ-OWOJBTEDSA-N
    • ほほえんだ: FC1C=CC(=C(/C=C/C=O)C=1)O

計算された属性

  • せいみつぶんしりょう: 166.04300762g/mol
  • どういたいしつりょう: 166.04300762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 37.3Ų

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1871630-0.5g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
0.5g
$781.0 2023-09-18
Enamine
EN300-1871630-5g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
5g
$2360.0 2023-09-18
Enamine
EN300-1871630-10g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
10g
$3500.0 2023-09-18
Enamine
EN300-1871630-0.25g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
0.25g
$748.0 2023-09-18
Enamine
EN300-1871630-5.0g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
5g
$2360.0 2023-06-03
Enamine
EN300-1871630-10.0g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
10g
$3500.0 2023-06-03
Enamine
EN300-1871630-1.0g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
1g
$813.0 2023-06-03
Enamine
EN300-1871630-0.1g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
0.1g
$715.0 2023-09-18
Enamine
EN300-1871630-0.05g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
0.05g
$683.0 2023-09-18
Enamine
EN300-1871630-2.5g
3-(5-fluoro-2-hydroxyphenyl)prop-2-enal
1190299-36-5
2.5g
$1594.0 2023-09-18

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal 関連文献

3-(5-fluoro-2-hydroxyphenyl)prop-2-enalに関する追加情報

Introduction to 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal (CAS No. 1190299-36-5)

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal, identified by its Chemical Abstracts Service (CAS) number 1190299-36-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, featuring a conjugated aldehyde group and a fluorinated aromatic ring, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications.

The molecular structure of 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal consists of a prop-2-enal moiety linked to a phenyl ring substituted with both a hydroxyl group and a fluorine atom. The presence of these functional groups imparts distinct reactivity and binding capabilities, which are highly valuable in the design of novel therapeutic agents. Specifically, the fluoro substituent enhances metabolic stability and bioavailability, while the hydroxyl group facilitates hydrogen bonding interactions, making this compound an attractive scaffold for drug development.

In recent years, there has been growing interest in the exploration of fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. Studies have demonstrated that fluorine atoms can influence the electronic properties of molecules, leading to improved pharmacokinetic profiles. The incorporation of a fluoro group in 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal aligns with this trend, as it may enhance the compound's interaction with biological targets while minimizing off-target effects.

The hydroxyl group in the phenyl ring of 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal also plays a crucial role in its chemical behavior. Hydroxyl groups are known to participate in hydrogen bonding, which is essential for the binding affinity of many pharmacological compounds. This feature makes 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal a versatile intermediate for synthesizing more complex molecules with enhanced binding specificity. Researchers have leveraged this property to develop novel inhibitors targeting various enzymes and receptors involved in metabolic disorders and inflammatory diseases.

One of the most compelling aspects of 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal is its potential application in the development of small-molecule drugs. The conjugated aldehyde group serves as a reactive site for further functionalization, allowing chemists to attach other pharmacophores or modify existing ones. This flexibility has enabled the synthesis of derivatives with tailored biological activities. For instance, recent studies have explored derivatives of this compound as potential inhibitors of cytophilic enzymes implicated in neurodegenerative diseases, highlighting its therapeutic promise.

The synthesis of 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of key intermediates such as 5-fluorosalicylaldehyde, which is then coupled with appropriate alkynes or allenes via cross-coupling reactions. The introduction of the hydroxyl group can be achieved through selective oxidation or reduction strategies, depending on the synthetic route chosen. These methodologies underscore the compound's importance as a building block in medicinal chemistry.

From a biochemical perspective, 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal has shown promise in modulating pathways associated with inflammation and oxidative stress. The combination of its structural features—namely the fluoro and hydroxyl substituents—enables it to interact with biological targets in ways that may lead to novel therapeutic interventions. Preliminary studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key signaling cascades involved in immune responses.

The role of fluorine-containing compounds in modern drug discovery cannot be overstated. The unique electronic properties of fluorine atoms allow for fine-tuning of molecular interactions, leading to improved drug efficacy and reduced toxicity. In the case of 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal, the presence of a fluoro group may enhance its ability to penetrate biological membranes and resist metabolic degradation, thereby increasing its bioavailability.

Furthermore, the hydroxyl group contributes to solubility and aqueous stability, which are critical factors for drug formulation and delivery. This balance between lipophilicity and hydrophilicity makes 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal an ideal candidate for further development into orally active drugs or injectable formulations. Such attributes are particularly relevant in today's pharmaceutical landscape, where optimizing drug properties is paramount to achieving clinical success.

Recent advances in computational chemistry have also facilitated the design and optimization of molecules like 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal. Molecular modeling techniques allow researchers to predict binding affinities and identify potential lead compounds with high precision. By integrating experimental data with computational methods, scientists can accelerate the drug discovery process and reduce costs associated with traditional trial-and-error approaches.

The future prospects for 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to explore its efficacy in treating conditions such as cancer, neurodegenerative diseases, and metabolic disorders. As our understanding of biological pathways continues to evolve, so too will our ability to harness compounds like this one for therapeutic benefit.

In conclusion,3-(5-fluoro-2-hydroxyphenyl)prop-2-enal (CAS No. 1190299-36-5) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and multifaceted applications. Its combination of reactive functional groups—particularly the conjugated aldehyde and fluorinated aromatic ring—makes it a valuable tool for drug development. With continued research and innovation,3-(5-fluoro-2-hydroxyphenyl)prop-2-enal is poised to play a pivotal role in addressing some of today's most pressing medical challenges.

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